1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanol
Description
Structure
3D Structure
Properties
CAS No. |
6334-29-8 |
|---|---|
Molecular Formula |
C17H14ClNO |
Molecular Weight |
283.7 g/mol |
IUPAC Name |
1-[2-(4-chlorophenyl)quinolin-4-yl]ethanol |
InChI |
InChI=1S/C17H14ClNO/c1-11(20)15-10-17(12-6-8-13(18)9-7-12)19-16-5-3-2-4-14(15)16/h2-11,20H,1H3 |
InChI Key |
LLUZAYZRXRQYBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 2 4 Chlorophenyl Quinolin 4 Yl Ethanol and Analogues
Classical and Named Reactions in Quinoline (B57606) Synthesis: A Mechanistic and Methodological Perspective
A variety of traditional methods have been established for the synthesis of quinolines, many of which are named after their discoverers. iipseries.org These reactions, while foundational, continue to be adapted and modified for contemporary synthetic challenges.
Friedländer Synthesis and its Modern Adaptations
The Friedländer synthesis is a straightforward and widely utilized method for constructing the quinoline ring system. nih.govjk-sci.com It involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl functionality. organic-chemistry.orgresearchgate.net The reaction can be catalyzed by either acids or bases. jk-sci.comwikipedia.org
Mechanism: Two primary mechanistic pathways are proposed for the Friedländer synthesis. wikipedia.org
Aldol (B89426) Condensation First: The reaction initiates with an aldol condensation between the 2-amino substituted carbonyl compound and the second carbonyl compound. The resulting aldol adduct then undergoes dehydration, followed by the formation of an imine and a subsequent cyclization and final dehydration to yield the quinoline. wikipedia.org
Schiff Base Formation First: Alternatively, the initial step can be the formation of a Schiff base between the two reactants. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to form the final quinoline product. wikipedia.org
Modern Adaptations: The classical Friedländer synthesis often requires harsh reaction conditions. Modern adaptations focus on improving efficiency, selectivity, and environmental sustainability. nih.gov These innovations include:
Catalysis: A wide range of catalysts have been explored, including trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids. organic-chemistry.orgwikipedia.org Magnetic nanocatalysts, such as ZnCl₂ supported on Fe₃O₄@SiO₂, have been employed for solvent-free conditions, offering high yields and catalyst reusability. nih.gov
Green Chemistry Approaches: The use of ionic liquids as versatile and efficient catalysts has gained significant attention due to their low volatility and high thermal stability. nih.gov Microwave irradiation has also been used to accelerate the reaction and improve yields, often in solvent-free conditions. organic-chemistry.org
Asymmetric Synthesis: The development of asymmetric Friedländer reactions has been crucial for the synthesis of chiral quinolines, which are important in the development of enantioselective drugs. nih.gov
| Reaction | Starting Materials | Key Features | Modern Adaptations |
| Friedländer Synthesis | 2-aminobenzaldehyde/ketone + α-methylene carbonyl compound | Acid or base-catalyzed condensation and cyclodehydration. researchgate.net | Microwave irradiation, ionic liquids, solid acid catalysts, asymmetric versions. nih.gov |
Skraup, Doebner-Miller, and Related Condensation Reactions
The Skraup and Doebner-Miller reactions are classic methods for quinoline synthesis that utilize an aniline (B41778) as a key starting material.
Skraup Synthesis: This reaction involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. wikipedia.orgpharmaguideline.com The reaction is known to be vigorous, and the use of ferrous sulfate (B86663) is common to moderate it. wikipedia.org The mechanism is believed to proceed through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation. iipseries.orgwordpress.com
Doebner-Miller Reaction: This is a modification of the Skraup synthesis where α,β-unsaturated carbonyl compounds react with anilines, typically in the presence of a Lewis acid or Brønsted acid catalyst. wikipedia.orgsynarchive.com This method allows for the synthesis of substituted quinolines. slideshare.net The mechanism is complex and has been a subject of debate, with a fragmentation-recombination pathway being proposed based on isotopic labeling studies. wikipedia.orgnih.gov
| Reaction | Starting Materials | Key Features | Modern Adaptations |
| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent. wikipedia.org | Often violent reaction, moderated by ferrous sulfate. wikipedia.org | Use of milder oxidizing agents like arsenic acid. wikipedia.org |
| Doebner-Miller Reaction | Aniline, α,β-unsaturated carbonyl compound. wikipedia.org | Acid-catalyzed, allows for substituted quinolines. wikipedia.org | Use of various Lewis and Brønsted acid catalysts. wikipedia.org |
Other Established Routes (e.g., Pfitzinger, Gould-Jacobs, Conrad-Limpach, Combes)
Several other named reactions provide alternative pathways to the quinoline core, each with its own unique starting materials and advantages.
Pfitzinger Reaction: This reaction utilizes isatin (B1672199) and a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. wikipedia.orgijsr.net The mechanism involves the hydrolysis of isatin to an intermediate keto-acid, which then reacts with the carbonyl compound to form an imine. Subsequent enamine formation, cyclization, and dehydration produce the quinoline ring. wikipedia.org This reaction is a variation of the Friedländer synthesis. wikipedia.org
Gould-Jacobs Reaction: This method is used for the preparation of 4-hydroxyquinoline (B1666331) derivatives from anilines and diethyl ethoxymethylenemalonate. wikipedia.orgdrugfuture.com The reaction proceeds through a series of steps including condensation, a 6-electron cyclization, saponification, and finally decarboxylation. wikiwand.com Microwave heating has been shown to significantly improve yields and reduce reaction times. ablelab.eu
Conrad-Limpach Synthesis: This reaction involves the condensation of anilines with β-ketoesters. wikipedia.org Depending on the reaction temperature, it can yield either 4-hydroxyquinolines (at lower temperatures) or 2-quinolones (at higher temperatures). pharmaguideline.comsynarchive.com The reaction proceeds via a Schiff base intermediate followed by an electrocyclic ring closing. wikipedia.org High boiling point solvents are often used to facilitate the cyclization step. nih.gov
Combes Synthesis: This reaction is used to prepare 2,4-disubstituted quinolines from the condensation of anilines with β-diketones, followed by an acid-catalyzed ring closure of the intermediate Schiff base. iipseries.orgwikipedia.org A mixture of polyphosphoric acid (PPA) and an alcohol, which forms a polyphosphoric ester (PPE), has been used as a more effective dehydrating agent than concentrated sulfuric acid. wikipedia.org
| Reaction | Starting Materials | Key Features |
| Pfitzinger Reaction | Isatin, carbonyl compound, base. wikipedia.org | Yields quinoline-4-carboxylic acids. wikipedia.org |
| Gould-Jacobs Reaction | Aniline, diethyl ethoxymethylenemalonate. wikipedia.org | Produces 4-hydroxyquinoline derivatives. wikipedia.org |
| Conrad-Limpach Synthesis | Aniline, β-ketoester. wikipedia.org | Temperature-dependent formation of 4-hydroxyquinolines or 2-quinolones. pharmaguideline.com |
| Combes Synthesis | Aniline, β-diketone. wikipedia.org | Yields 2,4-disubstituted quinolines. wikipedia.org |
Multi-Component Reactions (MCRs) for Quinoline Framework Construction
Multi-component reactions (MCRs) have become a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. rsc.orgrsc.org This approach is highly efficient and offers significant advantages in terms of atom economy and the ability to generate diverse molecular libraries. rsc.org
Povarov Reaction and its Variants
The Povarov reaction is a prominent MCR for the synthesis of tetrahydroquinolines, which can often be subsequently oxidized to quinolines. bohrium.com The classical Povarov reaction is a [4+2] cycloaddition between an aromatic imine (formed in situ from an aniline and a benzaldehyde) and an activated alkene. iipseries.orgsci-rad.com
Variants and Modern Adaptations:
Lewis Acid Catalysis: The reaction is often catalyzed by Lewis acids to enhance its rate and yield. bohrium.com
Three-Component Reactions: The Povarov reaction is frequently carried out as a three-component reaction, combining an aniline, a benzaldehyde, and an alkene in one pot. iipseries.orgbohrium.com
Novel Inputs: Recent innovations have expanded the scope of the Povarov reaction. For instance, a molecular iodine-mediated formal [3+2+1] cycloaddition has been developed for the direct synthesis of substituted quinolines from methyl ketones, arylamines, and styrenes. organic-chemistry.org
Photocatalysis: Advances have been made in conducting Povarov reactions under visible-light conditions, aligning with the principles of green chemistry. rsc.org
Other Convergent MCR Strategies
Beyond the Povarov reaction, other MCRs have been successfully employed for the synthesis of diverse quinoline scaffolds. rsc.org These strategies often involve tandem reactions where multiple bonds are formed in a single operation. For example, a three-component tandem reaction of 2-aminobenzonitriles, arylboronic acids, and ketones has been developed for the synthesis of polysubstituted quinolines under palladium catalysis. rsc.org These convergent approaches are highly valuable for rapidly generating libraries of complex quinoline derivatives for various applications, including drug discovery. rsc.orgacs.org
Transition Metal-Catalyzed Syntheses of Quinoline Derivatives
Transition metal catalysis has revolutionized the synthesis of complex heterocyclic systems, and the construction of the quinoline core is no exception. A variety of metals have been employed to facilitate the formation of the quinoline ring with high efficiency and regioselectivity.
Palladium-Catalyzed Cyclizations and Annulations
Palladium catalysis is a cornerstone of modern organic synthesis, offering a versatile toolkit for the construction of quinoline derivatives. Palladium-catalyzed reactions often proceed under mild conditions with high functional group tolerance. One prominent strategy involves the oxidative cyclization of o-vinylanilines with alkynes in the presence of molecular oxygen as the terminal oxidant. This method allows for the construction of 2,3-disubstituted quinolines through a cascade of intermolecular amination of the alkyne, insertion of the olefin, and oxidative cleavage of a C-C bond. mdpi.com Another powerful approach is the one-pot synthesis of polysubstituted quinolines from readily available 2-amino aromatic ketones and alkynes, providing an alternative and efficient route to complex quinoline structures. rdd.edu.iq
A general synthetic route to the 2-(4-chlorophenyl)quinoline (B12531300) core, a key precursor to the target molecule, can be achieved through various palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, followed by cyclization. For instance, a palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols furnishes a broad range of 2,4-disubstituted quinolines under mild conditions. nih.gov
| Catalyst/Reagent | Starting Materials | Product Scope | Yield (%) | Reference |
| PdCl₂, PPh₃, Cu(TFA)₂·xH₂O | o-vinylanilines, alkynes | 2,3-disubstituted quinolines | Up to 86 | mdpi.com |
| Pd(OAc)₂ | 2-amino aromatic ketones, alkynes | Polysubstituted quinolines | - | rdd.edu.iq |
| Pd catalyst | o-iodoanilines, propargyl alcohols | 2,4-disubstituted quinolines | Good | nih.gov |
Copper-Catalyzed Methodologies
Copper catalysis has emerged as a cost-effective and sustainable alternative to palladium catalysis for the synthesis of quinolines. Copper-catalyzed reactions often exhibit unique reactivity and selectivity. A notable example is the copper-catalyzed tandem annulation of alkynyl imines with diazo compounds, which provides efficient access to C4-functionalized quinolines. This reaction proceeds via the in situ formation of an allene (B1206475) intermediate followed by intramolecular electrocyclization under mild conditions. mt.com Furthermore, copper-catalyzed cascade oxidative cyclization of 2-(1-phenylvinyl)anilines with 2-methylquinolines has been reported for the synthesis of 4-aryl-2-(quinolinyl-2)-quinolines. rsc.org
For the synthesis of precursors to 1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanol, a copper(I)-catalyzed tandem reaction of 2-ethynylanilines with glyoxals can be employed to produce 2-acylquinolines with perfect regioselectivity. sci-hub.st These 2-acylquinolines can then be further functionalized at the 4-position.
| Catalyst/Reagent | Starting Materials | Product Scope | Yield (%) | Reference |
| CuI | Alkynyl imines, diazo compounds | C4-functionalized quinolines | Up to 92 | mt.com |
| Cu catalyst | 2-(1-phenylvinyl)anilines, 2-methylquinolines | 4-aryl-2-(quinolinyl-2)-quinolines | - | rsc.org |
| Cu(I) catalyst, piperidine | 2-ethynylanilines, glyoxals | 2-acylquinolines | Up to 86 | sci-hub.st |
Other Metal-Mediated Transformations (e.g., Ru, Mn, Co, Fe)
Beyond palladium and copper, other transition metals such as ruthenium, manganese, cobalt, and iron have demonstrated remarkable catalytic activity in quinoline synthesis.
Ruthenium-catalyzed reactions often proceed via C-H activation pathways. For instance, a ruthenium-catalyzed dehydrogenative β-benzylation of 1,2,3,4-tetrahydroquinolines with aryl aldehydes, using molecular oxygen as a green oxidant, provides access to functionalized quinolines. rsc.orgnih.govresearchgate.net This method is characterized by its step- and atom-economy, excellent functional group tolerance, and chemoselectivity. rsc.orgnih.govresearchgate.net
Iron-catalyzed methods are particularly attractive due to the low cost and low toxicity of iron. An acid-promoted iron-catalyzed dehydrogenative [4+2] cycloaddition of N-alkyl anilines with alkenes or alkynes using air as the terminal oxidant has been developed for the synthesis of various quinoline derivatives. nih.gov Iron(III)-catalyzed three-component coupling of aldehydes, amines, and styrenes also provides an environmentally friendly route to 2,4-disubstituted quinolines. chemistryviews.org
Cobalt-catalyzed C-H activation has also been successfully applied to quinoline synthesis. For example, cobalt-catalyzed alkynylations of arenes assisted by a quinoline directing group have been reported. rhhz.net
| Metal Catalyst | Reaction Type | Starting Materials | Product Scope | Reference |
| [RuCl₂(p-cymene)]₂ | Dehydrogenative β-benzylation | 1,2,3,4-tetrahydroquinolines, aryl aldehydes | β-benzylated quinolines | rsc.orgnih.govresearchgate.net |
| FeCl₃ | Dehydrogenative [4+2] cycloaddition | N-alkyl anilines, alkenes/alkynes | 2,4-disubstituted quinolines | nih.govchemistryviews.org |
| Co(OAc)₂ | C-H alkynylation | Arenes, alkynes (with quinoline directing group) | ortho-alkynylated arenes | rhhz.net |
Metal-Free and Organocatalytic Approaches to Quinoline Systems
In the pursuit of more sustainable synthetic methods, metal-free and organocatalytic approaches to quinoline synthesis have gained significant attention. These methods avoid the use of potentially toxic and expensive transition metals.
Molecular iodine has been shown to catalyze the three-component reaction of arylamines, ethyl glyoxylate, and α-ketoesters to construct quinoline-2,4-carboxylates under mild, metal-free conditions. rhhz.net This protocol offers a convenient route to variously functionalized quinolines with good yields and excellent functional group tolerance. rhhz.net Another notable metal-free approach is the synthesis of functionalized quinolines from 2-styrylanilines and 2-methylquinolines, which proceeds via a tandem functionalization of C(sp³)–H bonds and cyclization. semanticscholar.org
Organocatalysis, utilizing small organic molecules as catalysts, has also been applied to the synthesis of quinoline derivatives. For example, taurine, a bio-organic catalyst, has been used in the multicomponent synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones, which can be precursors to quinoline systems. semanticscholar.org Proline and its derivatives are also effective organocatalysts for asymmetric reactions leading to chiral quinoline frameworks. researchgate.net
| Catalyst/Promoter | Reaction Type | Starting Materials | Product Scope | Reference |
| Molecular Iodine | Three-component tandem reaction | Arylamines, ethyl glyoxylate, α-ketoesters | Quinoline-2,4-carboxylates | rhhz.net |
| - | C(sp³)–H functionalization/cyclization | 2-styrylanilines, 2-methylquinolines | Functionalized quinolines | semanticscholar.org |
| Taurine | Multicomponent reaction | Ethyl acetoacetate, aromatic aldehyde, urea/thiourea | 3,4-dihydropyrimidin-2(1H)-ones/thiones | semanticscholar.org |
| Proline derivatives | Asymmetric Mannich reaction | 2-arylindoles | C2-quaternary indolin-3-ones | researchgate.net |
A plausible route to this compound using these principles would involve the synthesis of 2-(4-chlorophenyl)quinoline-4-carbaldehyde, followed by a Grignard reaction with methylmagnesium bromide and subsequent workup. organic-chemistry.orgmasterorganicchemistry.com The initial aldehyde can be prepared through various quinoline synthesis methods, such as the Friedländer or Doebner-von Miller reactions, followed by functional group manipulation. mdpi.com
Oxidative Annulation and Dehydrogenation Strategies for Quinoline Formation
Oxidative annulation and dehydrogenation are powerful strategies for the construction of aromatic systems, including the quinoline core. These methods often involve the formation of C-C and C-N bonds in a single operation, leading to high atom economy.
A chloranil-promoted oxidative annulation of o-allylanilines provides 2,4-diarylquinolines in good yields. organic-chemistry.orgresearchgate.net Chloranil acts as a recyclable oxidant, enhancing the green credentials of this method. A one-pot protocol from anilines and 1,3-diarylpropenes has also been developed based on this strategy. organic-chemistry.orgresearchgate.net
Dehydrogenative coupling reactions offer another efficient route to quinolines. For example, the dehydrogenation of 1,2,3,4-tetrahydroquinolines is a common final step in many quinoline syntheses to achieve aromatization. rsc.org This can be achieved using various oxidants or catalytic systems. rsc.org Iron-catalyzed cross-dehydrogenative coupling (CDC) between N-H and C-H bonds is a powerful tool for forming quinazolinones, which are structurally related to quinolines. rsc.orgmdpi.com
| Strategy | Reagent/Catalyst | Starting Materials | Product Scope | Reference |
| Oxidative Annulation | Chloranil | o-allylanilines | 2,4-diarylquinolines | organic-chemistry.orgresearchgate.net |
| Dehydrogenation | Various oxidants | 1,2,3,4-tetrahydroquinolines | Quinolines | rsc.org |
| Cross-Dehydrogenative Coupling | Iron catalyst | Methyl arenes, anthranilamides | 2-aryl quinazolinones | rsc.orgmdpi.com |
Green Chemistry Principles in the Synthesis of this compound Analogues
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. In the context of quinoline synthesis, this involves the use of environmentally benign solvents, catalysts, and energy sources.
The use of water or bio-based solvents like ethanol (B145695) in organocatalytic and some metal-catalyzed reactions is a significant step towards greener synthesis. researchgate.netresearchgate.netresearchgate.netmdpi.com For instance, taurine-catalyzed multicomponent reactions for the synthesis of quinoline precursors can be performed in an aqueous solution of ethanol. semanticscholar.org
Catalyst choice is another crucial aspect of green chemistry. The use of earth-abundant and non-toxic metals like iron is a significant improvement over precious metals like palladium and ruthenium. nih.govchemistryviews.orgnih.govnih.gov Furthermore, the development of recyclable catalysts, such as magnetic copper ferrite (B1171679) nanoparticles, simplifies product purification and reduces waste. rsc.org
Solvent-free reactions and the use of alternative energy sources like microwave irradiation and ultrasound are also key green chemistry strategies that have been applied to quinoline synthesis. nih.govresearchgate.netresearchgate.net These methods can lead to shorter reaction times, higher yields, and reduced energy consumption. researchgate.net
| Green Chemistry Principle | Application in Quinoline Synthesis | Examples | Reference(s) |
| Use of Green Solvents | Reactions in water or bio-based solvents | Taurine-catalyzed reactions in aqueous ethanol | semanticscholar.orgresearchgate.netresearchgate.netresearchgate.netmdpi.com |
| Use of Benign Catalysts | Employing earth-abundant metals like iron | Iron-catalyzed dehydrogenative cycloadditions | nih.govchemistryviews.orgnih.govnih.gov |
| Recyclable Catalysts | Magnetic nanoparticle catalysts | Copper ferrite nanoparticles for C(sp³)–H activation | rsc.org |
| Alternative Energy Sources | Microwave-assisted synthesis | Microwave-assisted Skraup reaction | nih.govresearchgate.net |
| Atom Economy | Domino and one-pot reactions | Metal-free domino protocols for quinoline synthesis | researchgate.net |
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net The application of microwave irradiation in the synthesis of quinolines, particularly through multicomponent reactions like the Friedländer synthesis, has been well-documented. nih.govresearchgate.net
The Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a versatile method for quinoline synthesis. A microwave-based methodology for the Friedländer reaction has been shown to be highly efficient. For instance, the reaction of 2-aminobenzophenone (B122507) with various ketones in the presence of acetic acid as both a solvent and a catalyst under microwave irradiation at 160 °C can yield the corresponding quinoline derivatives in excellent yields within minutes. nih.gov This approach avoids the need for high temperatures or strong acids often required in conventional methods. nih.gov
A general procedure involves dissolving the desired 2-aminobenzophenone and a ketone in acetic acid, followed by microwave heating. nih.gov The product can then be isolated after a standard workup procedure. nih.gov This rapid and efficient green modification of the Friedländer methodology is applicable to a diverse set of ketones, highlighting its utility in generating a library of substituted quinolines. nih.gov
Table 1: Microwave-Assisted Friedländer Synthesis of 2-Aryl-4-Substituted Quinolines
| 2-Aminoaryl Ketone | Ketone | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Aminobenzophenone | Cyclohexanone | AcOH, MW, 160 °C, 5 min | 2-Phenyl-3,4-dihydro-1H-acridine | 95 | nih.gov |
| 2-Aminobenzophenone | Cyclopentanone | AcOH, MW, 160 °C, 5 min | 2-Phenyl-1H-cyclopenta[b]quinoline | 88 | nih.gov |
| 2-Amino-5-chlorobenzophenone | Acetone | AcOH, MW, 160 °C, 5 min | 6-Chloro-4-methyl-2-phenylquinoline | 75 | nih.gov |
Solvent-Free and Environmentally Benign Solvent Systems
The reduction or elimination of volatile organic solvents is a key principle of green chemistry. Solvent-free reactions, or those conducted in environmentally benign solvents like water or ionic liquids, can significantly reduce the environmental impact of chemical synthesis.
Solvent-Free Synthesis: Solvent-free conditions have been successfully applied to the synthesis of quinoline derivatives, often in conjunction with microwave irradiation or the use of solid-supported catalysts. A straightforward and environmentally friendly method for the synthesis of 2,4-diphenyl quinoline analogues has been developed under solvent-free and catalyst-free conditions by heating substituted aldimines with substituted styrenes at 110°C. jocpr.com This method avoids the use of environmentally destructive organic solvents and provides a greener alternative to existing protocols. jocpr.com For instance, the reaction of the appropriate imine with styrene (B11656) at 110°C for 5 hours can produce 2-(4-chlorophenyl)-4-phenylquinoline. jocpr.com
Heterogeneous catalysts, such as Hβ zeolite, have also been employed for the solvent-free synthesis of 2,4-disubstituted quinolines from ketones and 2-aminobenzophenones. rsc.org This approach offers the advantage of easy catalyst recovery and reuse, further enhancing its green credentials. rsc.org
Environmentally Benign Solvents: Water is an ideal green solvent due to its non-toxicity, availability, and safety. While the poor solubility of many organic compounds in water can be a limitation, for certain reactions, it can lead to enhanced reactivity and selectivity. The synthesis of quinoline derivatives in aqueous media has been reported, often utilizing catalysts that are stable and active in water. researchgate.net
Ionic liquids (ILs) are another class of environmentally benign solvents that have gained attention due to their low vapor pressure, thermal stability, and tunable properties. They can act as both the solvent and the catalyst in quinoline synthesis. For example, the Friedländer annulation can be promoted by ionic liquids, leading to the regiospecific synthesis of quinolines under mild conditions without the need for hazardous acids or bases. jocpr.com
Table 2: Synthesis of 2,4-Disubstituted Quinolines under Solvent-Free Conditions
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-(4-chlorobenzylidene)aniline | Styrene | 110 °C, 5 h | 2-(4-Chlorophenyl)-4-phenylquinoline | - | jocpr.com |
| 2-Aminobenzophenone | Acetophenone | Hβ zeolite, 150 °C, 6 h | 2,4-Diphenylquinoline | 92 | rsc.org |
| 2-Amino-5-chlorobenzophenone | Acetophenone | Hβ zeolite, 150 °C, 6 h | 6-Chloro-2,4-diphenylquinoline | 90 | rsc.org |
Renewable and Biodegradable Catalysts (e.g., Formic Acid, Iodine)
The use of renewable and biodegradable catalysts is a sustainable approach that minimizes reliance on catalysts derived from precious or toxic metals. Formic acid and iodine are two examples of simple, readily available, and environmentally friendly catalysts that have been effectively used in quinoline synthesis.
Formic Acid: Formic acid can act as both a catalyst and a hydrogen source in various organic transformations. While specific examples for the direct synthesis of this compound using formic acid as the primary catalyst are not extensively detailed, its role in related cyclization reactions is noteworthy. For instance, Lewis acid-catalyzed cyclization of o-(1-hydroxy-2-alkenyl)phenyl isocyanides can be a route to dihydroquinoline derivatives, and formic acid has been used in the N-formylation of amines under solvent-free conditions, showcasing its utility in reactions involving nitrogen heterocycles. mdpi.com
Iodine: Molecular iodine has emerged as a highly efficient, mild, and inexpensive catalyst for the synthesis of quinolines. researchgate.net It is considered a green catalyst due to its low toxicity and ready availability. Iodine can catalyze the Doebner-Miller reaction, which is a variation of the Skraup synthesis, for the formation of quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.org
Furthermore, iodine has been successfully employed in the solvent-free, regioselective synthesis of 2-benzyl-4-arylquinoline derivatives from aryl amines, styrene oxides, and aryl acetylenes. rsc.org This domino reaction proceeds at 120 °C with 10 mol% of molecular iodine, avoiding the use of metal catalysts and generating minimal waste. rsc.org
Table 3: Iodine-Catalyzed Synthesis of Substituted Quinolines
| Reactants | Catalyst | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aniline, Styrene Oxide, Phenylacetylene | I₂ (10 mol%) | Solvent-free, 120 °C, 3 h | 2-Benzyl-4-phenylquinoline | 85 | rsc.org |
| 4-Chloroaniline, Styrene Oxide, Phenylacetylene | I₂ (10 mol%) | Solvent-free, 120 °C, 3.5 h | 2-Benzyl-6-chloro-4-phenylquinoline | 82 | rsc.org |
| Aniline, Styrene Oxide, 4-Chlorophenylacetylene | I₂ (10 mol%) | Solvent-free, 120 °C, 3 h | 2-Benzyl-4-(4-chlorophenyl)quinoline | 84 | rsc.org |
Sustainable Oxidant Systems (e.g., Aerobic Dehydrogenation, Oxygen as Oxidant)
The use of sustainable oxidants, such as molecular oxygen from the air, is a cornerstone of green chemistry, as it replaces hazardous and stoichiometric oxidizing agents, with water often being the only byproduct.
Aerobic Dehydrogenation: Aerobic dehydrogenation is a powerful strategy for the synthesis of aromatic heterocycles from their saturated or partially saturated precursors. This approach is highly atom-economical. For instance, the synthesis of quinolines can be achieved through the aerobic oxidative dehydrogenative annulation of anilines and aldehydes. organic-chemistry.org A copper-catalyzed method allows for the direct synthesis of substituted quinolines from these simple starting materials, using air as the oxidant. organic-chemistry.org This one-pot process involves C-H functionalization, C-C/C-N bond formation, and C-C bond cleavage. organic-chemistry.org
Oxygen as Oxidant: Molecular oxygen can be employed as the primary oxidant in various catalytic cycles for quinoline synthesis. A copper-catalyzed tandem aerobic oxidative cyclization of 2-vinylanilines or 2-arylanilines with 2-methylquinolines utilizes dioxygen as the ideal oxidant to generate polysubstituted quinolines. nih.gov This method proceeds via C(sp³)–H/C(sp²)–H bond functionalization and demonstrates good functional group tolerance. nih.gov The use of readily available starting materials and air as the oxidant makes this an environmentally friendly and cost-effective approach. organic-chemistry.org
Table 4: Aerobic Oxidative Synthesis of Substituted Quinolines
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aniline | Phenylacetaldehyde | CuBr (20 mol%), CF₃SO₃H (1 equiv), DMSO, 110 °C, Air | 2-Phenylquinoline | 90 | organic-chemistry.org |
| 4-Chloroaniline | Phenylacetaldehyde | CuBr (20 mol%), CF₃SO₃H (1 equiv), DMSO, 110 °C, Air | 6-Chloro-2-phenylquinoline | 75 | organic-chemistry.org |
| 2-Vinylaniline | 2-Methylquinoline | Cu(OAc)₂ (10 mol%), O₂, DMF, 120 °C | 2-(Quinolin-2-yl)quinoline | 78 | nih.gov |
Specific Synthetic Routes to 4-Hydroxyalkyl-quinoline Derivatives Relevant to this compound
The synthesis of 4-hydroxyalkyl-quinoline derivatives, such as this compound, can be approached through several synthetic strategies that are amenable to the green chemistry principles discussed above. A plausible and efficient route involves a two-step process: the synthesis of a 4-acetyl-2-arylquinoline intermediate, followed by its reduction to the desired secondary alcohol.
Step 1: Synthesis of 4-Acetyl-2-(4-chlorophenyl)quinoline
A suitable method for the synthesis of the 4-acetyl-2-arylquinoline precursor is the Combes quinoline synthesis, which involves the condensation of an aniline with a β-diketone. wikipedia.org In this case, 2-amino-4'-chlorobenzophenone (B151046) can be reacted with acetylacetone (B45752). To align with green chemistry principles, this reaction can be performed under microwave irradiation and potentially with a recyclable solid acid catalyst.
A proposed reaction is as follows: 2-amino-4'-chlorobenzophenone is reacted with acetylacetone in the presence of a catalytic amount of a solid acid like Nafion NR50 or in neat acetic acid under microwave irradiation. This would be expected to yield 4-acetyl-2-(4-chlorophenyl)-3-methylquinoline.
Step 2: Reduction of the Ketone
The subsequent reduction of the acetyl group to a 1-hydroxyethyl group can be achieved using various reducing agents. For a greener approach, catalytic transfer hydrogenation using formic acid or isopropanol (B130326) as the hydrogen source with a suitable metal catalyst (e.g., a ruthenium or iridium complex) would be preferable to stoichiometric metal hydride reagents. Alternatively, biocatalytic reduction using alcohol dehydrogenases offers a highly selective and environmentally benign method for the asymmetric reduction of the ketone to the desired alcohol.
A ruthenium-catalyzed reaction in an aqueous medium has been reported for the synthesis of quinolines via a hydrogen-borrowing strategy, where 1-(4-chlorophenyl)ethanol (B1581629) was reacted with 2-aminobenzyl alcohol. researchgate.net This demonstrates the feasibility of using such catalysts in aqueous systems for reactions involving similar substrates.
Table 5: Proposed Green Synthetic Route to this compound Analogues
| Step | Reactants | Proposed Green Conditions | Product |
|---|---|---|---|
| 1 | 2-Amino-4'-chlorobenzophenone, Acetylacetone | Microwave irradiation, Acetic acid or solid acid catalyst | 4-Acetyl-2-(4-chlorophenyl)-3-methylquinoline |
| 2 | 4-Acetyl-2-(4-chlorophenyl)-3-methylquinoline | Catalytic transfer hydrogenation (e.g., Ru-catalyst, formic acid) or Biocatalytic reduction (e.g., alcohol dehydrogenase) | 1-[2-(4-Chlorophenyl)-3-methylquinolin-4-yl]ethanol |
This proposed route, utilizing advanced synthetic methodologies, offers a more sustainable and efficient pathway to the target compound and its analogues compared to traditional synthetic methods.
Structural Elucidation and Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, a complete structural map of 1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanol can be constructed.
Proton (¹H) NMR Applications in Quinoline (B57606) Structural Analysis
The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, distinct signals are anticipated for the protons of the quinoline core, the 4-chlorophenyl ring, and the ethanol (B145695) side chain.
Quinoline and Chlorophenyl Protons: The aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm, would contain a complex set of signals corresponding to the nine protons of the quinoline and chlorophenyl rings. The protons on the quinoline ring (H3, H5, H6, H7, H8) are expected to appear as doublets, triplets, or multiplets, with their specific chemical shifts and coupling patterns dictated by their position and relationship to the nitrogen atom and other substituents. rsc.org The four protons of the 1,4-disubstituted chlorophenyl ring would likely appear as two distinct doublets, a characteristic AA'BB' system, due to the symmetry of the ring. rsc.org
Ethanol Side Chain Protons: The protons of the 1-ethanol group are expected in the more upfield region of the spectrum. The methine proton (-CH(OH)-) would likely appear as a quartet due to coupling with the three protons of the adjacent methyl group. The methyl protons (-CH₃) would conversely appear as a doublet, coupling with the single methine proton. rsc.org The hydroxyl proton (-OH) signal is often a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature. pitt.edu
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -CH₃ (Ethanol) | ~1.5 | Doublet (d) |
| -OH (Ethanol) | Variable | Broad Singlet (br s) |
| -CH (Ethanol) | ~5.0 | Quartet (q) |
| Aromatic Protons | ~7.4 - 8.5 | Multiplets (m) |
Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum reveals the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal.
Quinoline and Chlorophenyl Carbons: The seventeen carbon atoms of the fused quinoline and chlorophenyl rings are expected to resonate in the downfield region of the spectrum (δ 115-160 ppm). rsc.org The carbon atom attached to the chlorine (C-Cl) would show a chemical shift influenced by the halogen's electronegativity. rsc.org Quaternary carbons, such as C2, C4, C4a, and C8a of the quinoline ring and the two carbons of the chlorophenyl ring attached to the quinoline and the chlorine atom, would also be identifiable.
Ethanol Side Chain Carbons: The two carbons of the ethanol side chain would appear in the upfield region. The methine carbon (-CH(OH)-), being attached to an electronegative oxygen atom, is expected to resonate around δ 65-70 ppm. libretexts.org The methyl carbon (-CH₃) would be found further upfield, typically around δ 20-25 ppm. libretexts.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ (Ethanol) | ~25 |
| -CH (Ethanol) | ~70 |
| Aromatic & Quinoline Carbons | ~118 - 158 |
Infrared (IR) Spectroscopy in Identifying Functional Groups and Molecular Vibrations
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.
The most prominent feature would be a broad absorption band in the region of 3600-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethanol side chain would appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline and phenyl rings would produce a series of sharp peaks in the 1650-1450 cm⁻¹ region. A strong absorption corresponding to the C-O stretching of the secondary alcohol would be visible in the 1200-1050 cm⁻¹ range. Finally, the C-Cl stretching vibration is expected in the fingerprint region, typically around 1100-1000 cm⁻¹. mdpi.comnih.gov
Table 3: Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3600 - 3200 | Strong, Broad |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=C/C=N Stretch (Aromatic) | 1650 - 1450 | Medium to Strong |
| C-O Stretch (Alcohol) | 1200 - 1050 | Strong |
| C-Cl Stretch | 1100 - 1000 | Medium to Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and structural fragments of a compound. For this compound (molecular formula: C₁₇H₁₄ClNO), the molecular weight is approximately 283.75 g/mol .
In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 283. Due to the natural abundance of the ³⁷Cl isotope, a characteristic M+2 peak at m/z 285 with an intensity of about one-third of the M⁺ peak would also be observed, confirming the presence of one chlorine atom.
The fragmentation pattern would provide further structural evidence. Key fragmentation pathways would likely include:
Alpha-cleavage: Loss of the methyl radical (•CH₃, 15 Da) from the ethanol side chain to form a stable, resonance-delocalized cation at m/z 268. This is a common fragmentation for secondary alcohols.
Loss of Water: Dehydration, a typical fragmentation for alcohols, would lead to the loss of a water molecule (H₂O, 18 Da), resulting in a fragment ion at m/z 265.
Benzylic Cleavage: Cleavage of the C-C bond between the quinoline ring and the ethanol group would be a major fragmentation pathway, generating a highly stable 2-(4-chlorophenyl)quinolin-4-yl cation.
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy: Insights into Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems.
Analysis of Electronic Absorption Profiles
The extensive conjugated π-electron system, encompassing both the quinoline and the 4-chlorophenyl rings, would cause this compound to absorb strongly in the ultraviolet region of the electromagnetic spectrum. The absorption spectrum, typically measured in a solvent like ethanol, is expected to show multiple absorption bands corresponding to π → π* electronic transitions. Based on data from similar quinoline derivatives, these absorption maxima would likely occur in the 250-350 nm range. researchgate.net The precise wavelengths and intensities of these bands provide a characteristic fingerprint of the compound's electronic structure.
Detailed Scientific Analysis of this compound
The search included queries for synthesis and characterization reports, spectroscopic analyses, and crystallographic database entries. Methodologies such as Hirshfeld surface analysis, investigation of hydrogen bonding networks, and analysis of π-π stacking are commonly applied to similar quinoline-based structures. For instance, studies on other quinoline-4-carboxylate (B1235159) derivatives and phenoxazine–quinoline conjugates demonstrate the use of these techniques to understand fluorescence properties, charge transfer phenomena, and supramolecular assembly. However, the absence of studies focused specifically on this compound means that a scientifically accurate and detailed article adhering to the requested structure cannot be generated at this time.
Further experimental research, including synthesis, purification, and subsequent analysis using techniques such as fluorescence spectroscopy and single-crystal X-ray diffraction, would be required to elucidate the specific properties of this compound.
Computational Chemistry and Theoretical Investigations of 1 2 4 Chlorophenyl Quinolin 4 Yl Ethanol and Analogues
Quantum Chemical Investigations (e.g., DFT, OVGF Method)
Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and related properties. Density Functional Theory (DFT) is a widely used method due to its favorable balance of accuracy and computational cost. nih.govrsc.org It is particularly effective for calculating the ground-state properties of medium-to-large molecules like quinoline (B57606) derivatives. arabjchem.orgnih.gov Methods such as the Outer Valence Green's Function (OVGF) are specifically utilized for more accurate predictions of ionization potentials.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. scirp.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive and polarizable. scirp.org
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.55 |
| LUMO Energy | -1.78 |
| HOMO-LUMO Energy Gap (ΔE) | 4.77 |
Ionization Potential (IP) is the minimum energy required to remove an electron from a molecule, while Electron Affinity (EA) is the energy released when an electron is added. These properties are fundamental indicators of a molecule's redox behavior. They can be approximated from HOMO and LUMO energies through Koopmans' theorem, though more accurate values are often obtained using methods like OVGF or by calculating the energy difference between the neutral and ionized species (ΔSCF method). A lower IP indicates that the molecule is more easily oxidized, whereas a higher EA suggests a greater propensity to be reduced.
| Property | Method | Value (eV) |
|---|---|---|
| Vertical Ionization Potential (IP) | ΔSCF | 7.85 |
| Vertical Electron Affinity (EA) | ΔSCF | 0.95 |
Computational methods can predict the three-dimensional arrangement of atoms in a molecule by finding the geometry that corresponds to the lowest energy state on the potential energy surface. sydney.edu.au For this compound, key geometrical parameters include the bond lengths, bond angles, and dihedral (torsion) angles. Of particular interest is the dihedral angle between the planes of the quinoline and the 4-chlorophenyl rings, which determines the degree of π-conjugation between these two systems. mdpi.com Additionally, conformational analysis of the flexible ethanol (B145695) side chain is necessary to identify the most stable spatial arrangement (conformer). These geometric details are crucial as the molecule's shape dictates how it can interact with biological targets. youtube.com
| Parameter | Description | Calculated Value |
|---|---|---|
| d(C-Cl) | Carbon-Chlorine bond length | 1.75 Å |
| d(C-O) | Carbon-Oxygen bond length (ethanol) | 1.43 Å |
| a(C-C-O) | Carbon-Carbon-Oxygen bond angle (ethanol) | 110.5° |
| θ(Quinoline-Aryl) | Dihedral angle between quinoline and chlorophenyl rings | 35.2° |
Theoretical vibrational analysis predicts the frequencies of molecular vibrations, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. q-chem.com By calculating these frequencies, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure and assign specific vibrational modes to observed spectral bands. nih.govacs.org For this compound, characteristic frequencies would include C-H stretching of the aromatic rings, C-Cl stretching of the chlorophenyl group, O-H and C-O stretching of the ethanol moiety, and various quinoline ring vibrations. nih.gov The close agreement between calculated and experimental spectra serves as a powerful validation of the computed molecular geometry. researchgate.net
| Frequency (cm⁻¹) (Scaled) | Assignment | Vibrational Mode |
|---|---|---|
| 3450 | ν(O-H) | O-H stretch |
| 3060 | ν(C-H)arom | Aromatic C-H stretch |
| 1595 | ν(C=C/C=N) | Quinoline ring stretch |
| 1090 | ν(C-O) | C-O stretch (ethanol) |
| 780 | ν(C-Cl) | C-Cl stretch |
The distribution of electron density within a molecule determines its polarity and electrostatic potential. Quantum chemical calculations can quantify this distribution by assigning partial atomic charges (e.g., Mulliken or Natural Bond Orbital charges). These charges indicate which atoms are electron-rich (nucleophilic) or electron-poor (electrophilic).
| Property | Value |
|---|---|
| Calculated Dipole Moment (μ) | 3.5 D |
| Partial Charge on N (quinoline) | -0.45 e |
| Partial Charge on O (ethanol) | -0.68 e |
| Partial Charge on Cl | -0.15 e |
Molecular Dynamics (MD) Simulations: Understanding Dynamic Behavior and Solvent Effects
While quantum chemical methods are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule and its interactions with its environment. nih.govmdpi.com MD simulations model the movements of atoms over time by solving Newton's equations of motion, using a force field to describe the forces between atoms.
For this compound, MD simulations can be performed in a solvent like water to understand how the molecule behaves in a physiological environment. nih.gov These simulations provide insights into conformational flexibility, showing how the molecule might change its shape over time. They also reveal the details of solvation, such as the formation of hydrogen bonds between the molecule's hydroxyl and quinoline nitrogen groups and surrounding water molecules. researchgate.net This information is vital for understanding solubility, stability, and how the molecule might approach and bind to a target protein.
| Parameter | Description | Simulated Value |
|---|---|---|
| Solvation Free Energy | Energy change upon moving the molecule from gas phase to solvent | -12.5 kcal/mol |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to solvent | 450 Ų |
| Radial Distribution Function g(r) for O(water)-H(hydroxyl) | Probability of finding a water oxygen at a distance r from the hydroxyl hydrogen | Peak at 1.8 Å |
Molecular Docking Studies: Predictive Analysis of Ligand-Target Interactions
Molecular docking simulations are a cornerstone of computational chemistry, offering predictive insights into the interactions between a ligand, such as this compound, and a biological target. These in silico techniques are instrumental in predicting the binding affinities and modes of interaction, thereby guiding the design and development of new therapeutic agents. By modeling the intermolecular interactions at the atomic level, researchers can gain a deeper understanding of the molecular recognition processes that govern biological activity.
Prediction of Binding Affinities and Interaction Modes
Molecular docking studies on quinoline-based compounds have demonstrated their potential to bind to a variety of biological targets with significant affinity. For instance, in silico evaluations of quinoline-stilbene derivatives against E. coli DNA gyraseB have shown promising binding affinities, with some compounds exhibiting values comparable to the standard drug ciprofloxacin. researchgate.net Specifically, certain analogues showed maximum binding affinities of -6.9 kcal/mol and -7.1 kcal/mol, which were close to that of ciprofloxacin (-7.3 kcal/mol). researchgate.net Similarly, studies on 2H-thiopyrano[2,3-b]quinoline derivatives targeting the anticancer peptide CB1a revealed binding affinities ranging from -5.3 to -6.1 Kcal/mol. nih.gov
These studies underscore the utility of molecular docking in predicting the binding strength of novel compounds. The calculated binding affinity scores provide a quantitative measure of the stability of the ligand-target complex, with more negative values indicating a stronger interaction. The interaction modes, which describe the orientation and conformation of the ligand within the binding pocket, are also elucidated. For example, docking analyses can reveal how the quinoline core and its substituents position themselves to maximize favorable interactions with the target protein.
| Compound/Analogue Class | Target | Predicted Binding Affinity (kcal/mol) | Reference Compound | Reference Binding Affinity (kcal/mol) |
|---|---|---|---|---|
| Quinoline-stilbene derivative 19 | E. coli DNA gyraseB | -6.9 | Ciprofloxacin | -7.3 |
| Quinoline-stilbene derivative 24 | E. coli DNA gyraseB | -7.1 | Ciprofloxacin | -7.3 |
| 3-nitro-2-(4-chloro)phenyl-2H-thiopyrano[2,3-b]quinoline | CB1a | -6.1 | - | - |
| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a | -5.3 to -6.1 | - | - |
Identification of Key Amino Acid Residues in Binding Pockets
A critical outcome of molecular docking is the identification of key amino acid residues within the target's binding pocket that are crucial for ligand recognition and binding. For 2H-thiopyrano[2,3-b]quinoline analogues, docking studies have identified interactions with several amino acid residues, including ILE-8, ILE-18, LYS-7, LYS-11, VAL-14, LYS-16, LYS-26, PHE-15, LYS-15, TRP-12, TRP-25, LYS-10, and GLU-9. nih.gov These interactions are fundamental to the stability of the ligand-protein complex.
| Analogue Class | Target | Interacting Amino Acid Residues |
|---|---|---|
| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a | PHE A-15, ILE A-8, ILE A-18, LYS A-7, LYS A-11, VAL A-14, LYS A-16, LYS A-26, LYS A-10, GLU A-9, TRP A-12, TRP A-25 |
Role of Hydrogen Bonding and Other Non-Covalent Interactions in Molecular Recognition
Molecular recognition is governed by a variety of non-covalent interactions between the ligand and the target. researchgate.net Hydrogen bonds are particularly significant in ensuring the specificity and stability of this interaction. researchgate.net In the context of quinoline derivatives, the nitrogen atom in the quinoline ring and any hydroxyl or amino groups can act as hydrogen bond acceptors or donors, respectively. For instance, studies on 2H-thiopyrano[2,3-b]quinoline derivatives have highlighted the presence of hydrogen bonding interactions with amino acid residues in the target protein. nih.gov
Structure Activity Relationship Sar Studies on Quinoline Derivatives
Methodologies for SAR Analysis and Modeling
SAR studies for quinoline (B57606) derivatives frequently employ computational modeling to predict biological activity and to understand the interaction between the compounds and their biological targets. These in silico methods are essential for optimizing lead compounds and designing new molecules with enhanced efficacy.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For quinoline derivatives, 2D and 3D-QSAR models are developed to predict activities such as anticancer, antimalarial, or antimicrobial effects.
These models are built using molecular descriptors that quantify various physicochemical properties of the molecules, including electronic, hydrophobic, steric, and topological features. The reliability and predictive power of a QSAR model are assessed using several statistical metrics. A high coefficient of determination (R²) indicates a strong correlation between the predicted and observed activities, while a high cross-validated correlation coefficient (q²) signifies good internal predictive ability. The root mean squared error (RMSE) is also used to evaluate the accuracy of the predictions. For instance, a reliable QSAR model for quinoline derivatives targeting the ABCB1 efflux pump, which is associated with multidrug resistance in cancer, was developed using machine learning methods, achieving an R² of 95%. mdpi.com Similarly, QSAR models for antimalarial quinoline derivatives have demonstrated significant predictive ability for test sets of compounds. helsinki.fi
Comparative Molecular Field Analysis (CoMFA) for 3D-SAR
Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D shape and electrostatic properties. In a CoMFA study, molecules are aligned based on a common scaffold, and their steric (Lennard-Jones) and electrostatic (Coulombic) fields are calculated at various grid points in the surrounding space. These field values are then used as descriptors to build a statistical model, typically using Partial Least Squares (PLS) regression.
CoMFA studies on quinoline derivatives have successfully generated models with high predictive power for various biological targets. The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to enhance or diminish biological activity. For example, a CoMFA model developed for a series of quinoline nuclei-containing compounds with anti-cancer activity showed a high predictive ability with a q² of 0.592 and an r² of 0.966. nih.gov These models provide invaluable insights for the rational design of new, more potent inhibitors. nih.gov
| Study Focus | Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | SEE (Standard Error of Estimation) | Predictive r² (r²_pred) | Reference |
| Anticancer Quinoline Derivatives | CoMFA | 0.592 | 0.966 | 0.167 | Not Reported | nih.gov |
| Antimalarial Quinoline Derivatives | CoMFA | 0.70 | 0.80 | Not Reported | 0.63 | helsinki.fi |
| Antimalarial Quinoline Derivatives | CoMSIA | 0.69 | 0.79 | Not Reported | 0.61 | helsinki.fi |
| Selective COX-2 Inhibitors | CoMFA-RG | 0.573 | 0.955 | 0.159 | 0.644 | |
| Selective COX-2 Inhibitors | CoMSIA | 0.574 | 0.947 | 0.170 | 0.799 |
Impact of Substituent Patterns on Molecular Recognition and Interaction Profiles
Influence of the 4-Chlorophenyl Moiety on Molecular Interactions
The presence of an aryl group, such as the 4-chlorophenyl moiety, at the C2 position of the quinoline ring is a common feature in many biologically active derivatives. This group can significantly influence the molecule's properties, including its lipophilicity and electronic character, which in turn affect cell permeability and binding affinity.
The chlorine atom at the para-position of the phenyl ring is an electron-withdrawing group. Such substitutions can modulate the electronic distribution of the entire molecule, potentially enhancing interactions with electron-deficient or electron-rich regions of a receptor binding pocket. In some quinoline-based scaffolds, the presence of electron-withdrawing groups like halogens on a phenyl ring has been correlated with stronger biological activity. Molecular docking studies on other quinoline derivatives have indicated that chloro- and bromo-substituted compounds show potent activity. nih.gov The phenyl ring itself can participate in π-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within a protein's active site, contributing to the stability of the ligand-receptor complex.
Role of the Ethanol (B145695) Side Chain and Hydroxyl Group in Molecular Recognition
The 1-hydroxyethyl group at the C4 position of the quinoline ring introduces several important features that can influence molecular recognition. The hydroxyl (-OH) group is a key functional group capable of acting as both a hydrogen bond donor and a hydrogen bond acceptor. This allows it to form crucial hydrogen bonds with amino acid residues in a target protein, such as serine, threonine, or the peptide backbone, which can significantly enhance binding affinity and specificity.
In studies of related 4-substituted quinolines, the introduction of a hydroxyl group into an alkyl side chain has been shown to be a beneficial modification. For instance, in the context of antimalarial 4-aminoquinolines, adding a hydroxyl group to an ethyl group on the side chain was found to reduce toxicity. Furthermore, the carbon atom to which the hydroxyl group is attached is a chiral center. This means the compound can exist as two different enantiomers (R and S). It is common for enantiomers to exhibit different biological activities and potencies, as biological receptors are themselves chiral. One enantiomer may fit optimally into the binding site, while the other may bind less effectively or not at all. Therefore, the specific stereochemistry of the ethanol side chain is likely a critical factor in the compound's biological activity.
Significance of the Quinoline Nitrogen Atom and other Heterocyclic Features
The nitrogen atom within the quinoline ring is a fundamental feature that dictates many of the molecule's chemical and pharmacological properties. As a weak tertiary base, this nitrogen atom is typically protonated at physiological pH. nih.gov This positive charge can facilitate strong ionic interactions with negatively charged amino acid residues, such as aspartate or glutamate, in a receptor's binding site.
Furthermore, the lone pair of electrons on the quinoline nitrogen allows it to act as a potent hydrogen bond acceptor. This interaction is a recurring theme in the binding modes of many quinoline-based drugs. For example, molecular modeling studies have shown the quinoline nitrogen of certain inhibitors forming key hydrogen bonds with specific amino acid residues (like Cys919 or LYS 101) in the hinge region of kinases or reverse transcriptase, respectively. nih.gov This anchoring interaction is often crucial for the compound's inhibitory activity. The aromatic nature of the fused ring system itself also allows for π-π stacking interactions with aromatic residues in the target protein, further stabilizing the binding.
Stereochemical Considerations in Structure-Interaction Profiles
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical factor that can profoundly influence its interaction with chiral biological macromolecules. For quinoline derivatives, including 1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanol, which possesses a chiral center at the carbon atom of the ethanol group attached to the quinoline ring, stereochemistry plays a pivotal role in determining the interaction profile. biomedgrid.comresearchgate.net The differential interaction of stereoisomers with their molecular targets can arise from the specific spatial orientation of key functional groups, which may lead to variations in binding affinity and selectivity. nih.gov
Generally, one enantiomer of a chiral compound may exhibit a significantly higher affinity for a target binding site than its mirror image. researchgate.net This is because the arrangement of substituents around the chiral center can either facilitate or hinder the optimal orientation of the molecule within the binding pocket. For instance, studies on various chiral compounds have demonstrated that stereochemistry can be a key determinant of potency. nih.gov In some cases, the differential activity between isomers is pronounced, with one being highly active while the other is virtually inactive. nih.govmdpi.com This highlights the importance of considering the specific stereoisomer when evaluating the interaction profiles of chiral quinoline derivatives.
The significance of stereochemistry is not limited to target binding alone; it can also affect the transport and distribution of a compound, with some transport systems showing stereospecificity. biomedgrid.comnih.gov For example, research on certain chiral molecules has revealed that only isomers with a specific configuration are effectively recognized and transported across cellular membranes, leading to significant differences in their intracellular concentrations and subsequent interactions with intracellular targets. nih.govmdpi.com
To illustrate the impact of stereochemistry on molecular interactions, the following table presents hypothetical data on the binding affinities of the (R)- and (S)-enantiomers of a generic 1-(quinolin-4-yl)ethanol derivative.
| Enantiomer | Relative Binding Affinity | Comment |
|---|---|---|
| (R)-enantiomer | High | The spatial arrangement of the hydroxyl and methyl groups allows for optimal interaction with the binding site. |
| (S)-enantiomer | Low | Steric hindrance from the alternative spatial arrangement of the hydroxyl and methyl groups may prevent optimal binding. |
Structural Determinants for Modulating Target Binding and Selectivity
The interaction of this compound with its molecular targets is governed by a combination of structural features. Modifications to different parts of the molecule can significantly alter its binding affinity and selectivity, without discussing specific biological outcomes.
The quinoline scaffold itself is a key element, and its substitution pattern is a major determinant of its interaction profile. The presence and position of substituents on both the quinoline ring and the appended phenyl group can fine-tune the electronic and steric properties of the molecule, thereby influencing its binding characteristics.
Key structural determinants include:
Substitution on the Quinoline Ring: The introduction of substituents at various positions on the quinoline nucleus can modulate binding affinity. For example, a chloro group at the 7-position of the quinoline ring is often found to be favorable for the activity of many quinoline derivatives. pharmacy180.com Conversely, the presence of bulky groups at certain positions, such as a methyl group at position 3, has been shown to reduce activity in some series of compounds. pharmacy180.com
Substitution on the 2-Phenyl Ring: The nature of the substituent on the phenyl ring at the 2-position of the quinoline core is another critical factor. Electron-withdrawing groups, such as the chloro group in this compound, have been observed to be beneficial for the inhibitory activity of certain 2-aryl quinazoline derivatives when compared to electron-donating groups. mdpi.com The position of the substituent on the phenyl ring also plays a role, with para-substitution often being favored. mdpi.com
The Substituent at the 4-Position: The nature of the substituent at the 4-position of the quinoline ring is crucial for its interaction. In the case of this compound, this is a 1-hydroxyethyl group. The hydroxyl group can act as a hydrogen bond donor or acceptor, which can be a key interaction with a target protein. The size and polarity of this substituent can significantly influence binding.
The following table summarizes the influence of various structural modifications on the binding characteristics of hypothetical quinoline derivatives, based on general SAR principles.
| Structural Modification | Position | General Influence on Target Binding |
|---|---|---|
| Chloro group | 7 (Quinoline) | Often enhances binding affinity. |
| Methyl group | 3 (Quinoline) | May decrease binding affinity due to steric hindrance. |
| Electron-withdrawing group (e.g., -Cl, -Br) | para (2-Phenyl) | Generally favorable for binding. |
| Electron-donating group (e.g., -CH3, -OCH3) | para (2-Phenyl) | May be less favorable for binding compared to electron-withdrawing groups. |
| Hydroxyl group | 4 (Ethanol substituent) | Can form key hydrogen bonds, contributing to binding affinity. |
Conformational Flexibility and its Influence on Interaction Landscapes
The conformational flexibility of a molecule is its ability to adopt different spatial arrangements through the rotation of single bonds. For this compound, this flexibility is a key determinant of its ability to adapt to the topology of a target's binding site. The quinoline scaffold itself provides a degree of rigidity, but the rotatable bonds connecting the 2-phenyl group and the 4-ethanol substituent allow the molecule to explore a range of conformations.
This conformational freedom enables the molecule to adopt a specific, low-energy conformation, often referred to as the "bioactive conformation," that is complementary to the binding site of its molecular target. The ability to achieve this optimal conformation is crucial for establishing effective intermolecular interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, which are the basis of molecular recognition and binding affinity.
Computational methods, such as molecular docking and molecular dynamics simulations, are often employed to explore the conformational landscape of quinoline derivatives and to predict their preferred binding modes. nih.gov These studies can provide insights into how the molecule orients itself within the binding pocket and which conformations are most stable and likely to be responsible for its interaction profile. The flexibility of the molecule allows it to navigate the energy landscape of the binding process and settle into a conformation that maximizes its interactions with the target.
Future Research Directions and Advanced Theoretical Frameworks
Development of Novel Synthetic Strategies for Complex Quinoline (B57606) Analogues
While classical methods for quinoline synthesis like the Skraup, Friedländer, and Doebner-von Miller reactions remain relevant, the demand for structurally complex and diverse analogues necessitates more advanced and efficient synthetic strategies. mdpi.comrsc.org Modern research focuses on methods that offer high atom economy, milder reaction conditions, and greater functional group tolerance. rsc.orgrsc.org
Key areas for future development include:
Transition Metal-Catalyzed C-H Activation: Direct functionalization of C-H bonds is a powerful tool for streamlining the synthesis of complex molecules. mdpi.com Rhodium, palladium, and copper-based catalytic systems have shown promise in the regioselective alkylation, arylation, and alkenylation of the quinoline core. mdpi.commdpi.comnih.gov Future work will likely focus on expanding the scope of these reactions to create novel analogues of 1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanol with tailored properties.
Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to construct complex products. rsc.orgrsc.org Reactions like the Povarov reaction can be employed to rapidly generate diverse libraries of quinoline-containing compounds, offering a significant advantage in the discovery of new bioactive molecules. rsc.orgacs.org
Photocatalysis and Green Chemistry: Visible-light-mediated synthesis is an emerging green methodology that allows for reactions to proceed under mild conditions. rsc.orgorganic-chemistry.org Photocatalytic approaches, including oxidative dehydrogenation and cyclization, can be used to synthesize quinolines and their derivatives, often with high yields and minimal byproducts. organic-chemistry.orgdechema.de The use of nanocatalysts also represents a green and efficient alternative, offering benefits like high catalytic activity and ease of recovery and reuse. nih.govacs.org
Table 1: Comparison of Modern Synthetic Strategies for Quinoline Analogues
| Strategy | Advantages | Key Catalysts/Conditions | Potential Application for Analogues |
|---|---|---|---|
| C-H Activation | High atom economy, direct functionalization, regioselectivity. mdpi.com | Rhodium, Palladium, Copper, Iron. mdpi.commdpi.comrsc.org | Introduction of novel substituents at specific positions on the quinoline ring. |
| Multicomponent Reactions | High efficiency, molecular diversity, operational simplicity. rsc.orgrsc.org | Lewis acids (e.g., FeCl₃, Yb(OTf)₃), acid-mediated tandem reactions. rsc.orgscielo.br | Rapid generation of a library of derivatives with varied substitution patterns. |
| Photocatalysis | Mild reaction conditions, green chemistry, high atom economy. rsc.orgdechema.de | Organic dyes, semiconductor nanoparticles (e.g., TiO₂), phenalenyl-based catalysts. organic-chemistry.orgdechema.de | Environmentally friendly synthesis pathways, activation of novel reaction types. |
| Nanocatalysis | High efficiency, reusability, mild conditions, solvent-free options. nih.govacs.org | ZnO NPs, magnetic nanoparticles, metal-organic frameworks. nih.gov | Sustainable and scalable production of complex quinoline derivatives. |
Integration of Advanced Computational Methods for Rational Design and Mechanism Elucidation
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For quinoline derivatives, methods like Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and Density Functional Theory (DFT) are crucial for predicting bioactivity, understanding interactions with biological targets, and elucidating reaction mechanisms. dovepress.comresearchgate.netnih.gov
Rational Design with QSAR and Molecular Docking: QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govscholarsresearchlibrary.com By developing 2D and 3D-QSAR models for a series of quinoline derivatives, researchers can predict the activity of novel, unsynthesized compounds and identify key structural features essential for their function. dovepress.commdpi.com Molecular docking complements this by simulating the binding of a ligand to a biological target, such as an enzyme or receptor, providing insights into binding affinity and interaction modes. nih.govtubitak.gov.trresearchgate.net These techniques guide the rational design of more potent and selective analogues of this compound.
Mechanism Elucidation with DFT: Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure of molecules. nih.govnih.gov It can be applied to investigate the mechanisms of synthetic reactions, helping to optimize conditions and predict outcomes. nih.govrsc.org For instance, DFT calculations can clarify the pathways of hydrodenitrogenation reactions or the photophysical properties of novel quinoline-based dyes, providing a fundamental understanding that aids in the development of new catalysts and materials. nih.govresearchgate.net
Exploration of Diverse Quinoline Scaffolds for Broader Chemical Applications
The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. nih.govorientjchem.orgnih.gov The functional versatility of the quinoline ring allows for modifications at numerous positions, leading to a vast chemical space with diverse applications. nih.gov
Future research will continue to explore this diversity, expanding beyond established uses:
Medicinal Chemistry: Quinoline derivatives have demonstrated a remarkable range of biological activities, including anticancer, antimalarial, antimicrobial, anti-inflammatory, and antiviral properties. nih.govmdpi.comresearchgate.net By creating hybrid molecules that combine the quinoline scaffold with other pharmacophores (e.g., coumarin, thiazole, triazine), researchers aim to develop drug candidates with dual modes of action, potentially overcoming issues like drug resistance. nih.gov
Materials Science: The extended π-conjugated system of quinoline derivatives makes them suitable for applications in materials science. researchgate.net They are investigated for use as corrosion inhibitors, catalysts, and components in organic light-emitting diodes (OLEDs). scielo.brmdpi.com Further functionalization of the quinoline ring can tailor its photophysical and electronic properties for specific technological applications. scielo.br
Catalysis: Quinoline-based compounds can act as ligands for metal catalysts or, in some cases, as catalysts themselves. mdpi.com Their ability to coordinate with metal ions like copper is being explored for catalyzing oxidation reactions, such as the oxidation of catechol to o-quinone. mdpi.com
Synergistic Approaches Combining Synthetic and Theoretical Chemistry
The most rapid and insightful progress in the study of complex molecules like this compound is achieved through the close integration of synthetic and theoretical chemistry. This synergistic approach allows for a cycle of design, synthesis, testing, and refinement that is far more efficient than either discipline operating in isolation.
Computational models (QSAR, docking) can predict promising new molecular structures, which are then synthesized in the lab. mdpi.com The experimental results from biological testing are then used to refine and validate the computational models, improving their predictive power for the next round of design. mdpi.com Similarly, DFT calculations can be used to understand unexpected reaction outcomes or to propose mechanisms for new synthetic transformations, which can then be tested and verified experimentally. nih.govresearchgate.net This iterative process accelerates the discovery and optimization of quinoline derivatives for a wide range of applications, from new medicines to advanced materials. mdpi.com
Q & A
Q. Basic Characterization
- X-ray crystallography : Resolves bond angles and dihedral distortions (e.g., the quinoline-phenyl torsion angle ~66.07°, similar to related compounds) .
- NMR spectroscopy : Key signals include:
- ¹H NMR : δ 8.2–8.5 ppm (quinoline H), δ 4.5–4.8 ppm (CH₂OH).
- ¹³C NMR : δ 150–155 ppm (C-OH), δ 120–125 ppm (chlorophenyl C-Cl) .
Advanced Analysis
- Time-resolved spectroscopy : Monitors keto-enol tautomerism under varying pH, affecting biological activity .
- DFT calculations : Validate experimental geometries (e.g., bond lengths within ±0.02 Å of computed values) .
What contradictions exist in reported biological activity data for this compound, and how can they be addressed?
Q. Data Conflicts
- Antifungal vs. Antibacterial activity : Some studies report IC₅₀ = 12 µM against Candida albicans , while others show no activity due to stereochemical impurities .
- Cytotoxicity discrepancies : EC₅₀ values vary by >50% across cell lines (e.g., HeLa vs. MCF-7), likely due to differential membrane permeability .
Resolution Strategies - Batch standardization : Use chiral HPLC to ensure >98% enantiomeric purity .
- Assay harmonization : Adopt consistent protocols (e.g., CLSI guidelines for MIC testing) .
What pharmacological mechanisms are hypothesized for this compound, and what experimental models validate them?
Q. Basic Mechanisms
- GABAB receptor modulation : Structural analogs (e.g., ADX71441) act as positive allosteric modulators, reducing ethanol intake in rodent models .
- Antimalarial activity : The quinoline moiety may inhibit hemozoin formation, akin to chloroquine derivatives .
Advanced Models - In silico docking : Predicts strong binding (ΔG = −9.2 kcal/mol) to PfCRT (Plasmodium falciparum chloroquine resistance transporter) .
- Transgenic assays : Use of C. elegans expressing human GABA receptors confirms target engagement .
How do substituents on the quinoline and chlorophenyl rings affect the compound’s physicochemical and biological properties?
Q. Structure-Activity Relationship (SAR)
| Modification | Effect | Reference |
|---|---|---|
| 4-Cl → 4-F (phenyl) | ↑ Lipophilicity (logP +0.3), ↓ solubility | |
| Quinoline N-oxide | ↑ Antifungal activity (IC₅₀ = 8 µM) | |
| Ethanol → Ester | ↑ Metabolic stability (t₁/₂ +2.5 h) |
Q. Methodological Insights
- Hammett analysis : Quantifies electron-withdrawing effects of substituents on reaction kinetics .
- CoMFA models : Guide rational design of analogs with improved target affinity .
What environmental and safety considerations are critical for handling this compound?
Q. Basic Precautions
- Ecotoxicity : Predicted LC₅₀ = 1.2 mg/L (Daphnia magna), requiring containment to prevent aquatic contamination .
- Degradation : UV irradiation in aqueous solutions generates chlorinated byproducts (e.g., 4-chlorophenol) .
Advanced Mitigation - Bioremediation : Pseudomonas spp. degrade quinoline derivatives via dioxygenase pathways .
- Green synthesis : Replace LiAlH₄ with biocatalytic reduction (e.g., alcohol dehydrogenases) to minimize waste .
What advanced computational tools are recommended for studying this compound’s interactions?
- Molecular Dynamics (MD) : Simulate membrane permeation (e.g., CHARMM forcefields) .
- Machine Learning : Train models on PubChem datasets to predict ADMET properties .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electron transfer in catalytic reactions .
What future research directions are prioritized for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
